Dichlorphenamide (disodium)
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Overview
Description
Dichlorphenamide (disodium) is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and periodic paralysis . It is a sulfonamide derivative with the chemical formula C6H6Cl2N2O4S2 . This compound has been approved for medical use in various countries and is known for its efficacy in reducing intraocular pressure and managing muscle paralysis conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorphenamide (disodium) is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4,5-dichlorobenzene-1,3-disulfonyl chloride with ammonia to form 4,5-dichlorobenzene-1,3-disulfonamide . This intermediate is then treated with sodium hydroxide to yield dichlorphenamide (disodium) .
Industrial Production Methods
In industrial settings, the production of dichlorphenamide (disodium) involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorphenamide (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify its sulfonamide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted sulfonamides and modified benzene derivatives .
Scientific Research Applications
Dichlorphenamide (disodium) has a wide range of scientific research applications:
Mechanism of Action
Dichlorphenamide (disodium) exerts its effects by inhibiting the enzyme carbonic anhydrase . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . In the case of periodic paralysis, the exact mechanism is not fully understood, but it is believed to involve the modulation of ion channels in muscle cells .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications.
Methazolamide: A related compound with a similar mechanism of action.
Brinzolamide: Used primarily in the treatment of glaucoma.
Uniqueness
Dichlorphenamide (disodium) is unique due to its dual application in both glaucoma and periodic paralysis, whereas other similar compounds are typically used for a single indication . Additionally, its specific chemical structure allows for distinct pharmacokinetic properties, such as a longer half-life compared to acetazolamide .
Properties
Molecular Formula |
C6H6Cl2N2Na2O4S2 |
---|---|
Molecular Weight |
351.1 g/mol |
InChI |
InChI=1S/C6H6Cl2N2O4S2.2Na/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14;;/h1-2H,(H2,9,11,12)(H2,10,13,14);; |
InChI Key |
YGKHDOHBVYWFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N.[Na].[Na] |
Origin of Product |
United States |
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